N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine

Description

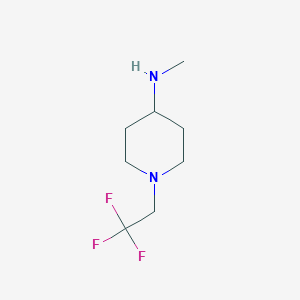

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine is a fluorinated piperidine derivative with the molecular formula C₈H₁₅F₃N₂ and a molecular weight of 232.67 g/mol (as its hydrochloride salt) . Its structure features a piperidine ring substituted at the 1-position with a trifluoroethyl group (-CH₂CF₃) and at the 4-position with a methylamine group (-NHCH₃). The trifluoroethyl moiety introduces strong electron-withdrawing effects, reducing the basicity of the adjacent nitrogen atom compared to non-fluorinated analogs . This compound is of interest in medicinal chemistry due to fluorine’s ability to enhance bioavailability and metabolic stability .

Properties

IUPAC Name |

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3N2/c1-12-7-2-4-13(5-3-7)6-8(9,10)11/h7,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVXFJMQJQDAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

The synthesis of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine generally involves two key transformations:

- Introduction of the trifluoroethyl group at the piperidine nitrogen.

- Functionalization at the 4-position of the piperidine ring with a methylamine substituent.

Two main approaches are reported:

- Reductive amination of 4-piperidone derivatives with trifluoroethylamine followed by N-methylation.

- Nucleophilic substitution reactions using trifluoroethyl halides on piperidine derivatives bearing an amine at the 4-position.

Detailed Synthetic Route Example

One well-documented laboratory synthesis involves the following steps:

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Reductive amination of 4-piperidone with 2,2,2-trifluoroethylamine | Sodium borohydride (NaBH4) in ethanol, inert atmosphere, room temperature | ~70% | Selective reduction to form 1-(2,2,2-trifluoroethyl)piperidin-4-amine intermediate |

| 2 | N-methylation of the amine group | Methyl iodide (CH3I) or formaldehyde with formic acid (Eschweiler–Clarke methylation), mild heating | 65-80% | Produces N-methylated amine at the 4-position |

This route leverages the reactivity of the ketone (4-piperidone) and the nucleophilicity of trifluoroethylamine to form the key intermediate, followed by methylation to yield the target compound.

Alternative Methods

Hydrogenation Reduction : Using Raney nickel catalyst under ethanol solvent at elevated pressure (approx. 20 atm) and temperature (around 70 °C) for extended periods (up to 72 h) can reduce 1-(2,2,2-trifluoroethyl)piperidin-4-one to the corresponding amine.

Nucleophilic Substitution : Reaction of piperidin-4-amine derivatives with trifluoroethyl halides (e.g., trifluoroethyl bromide) under basic conditions can introduce the trifluoroethyl group at the nitrogen.

Multistep Synthesis for Derivatives : For related compounds such as 6-methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, the trifluoroethyl group is introduced via nucleophilic substitution, followed by coupling with pyridazinone cores under base catalysis.

| Parameter | Typical Condition | Effect on Yield/Purity | Optimization Notes |

|---|---|---|---|

| Solvent | Ethanol or anhydrous ether | Ethanol favors reductive amination; ether used in substitution reactions | Solvent polarity affects reaction rate and selectivity |

| Temperature | Room temp to 70 °C | Higher temp increases rate but may cause side reactions | Controlled heating improves yield without by-products |

| Catalyst/Reducing Agent | Sodium borohydride or Raney Ni | Efficient reduction of ketone to amine | Raney Ni requires inert atmosphere and pressure control |

| Reaction Time | 24-72 hours | Longer times improve conversion but risk decomposition | Monitoring reaction progress is critical |

| Atmosphere | Inert (N2 or Ar) | Prevents oxidation | Essential for sensitive intermediates |

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm substitution patterns and trifluoroethyl group incorporation.

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation consistent with the target compound.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity, typically >95% for research-grade material.

- Recrystallization and Chromatography : Employed for purification to remove unreacted starting materials and side products.

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Reductive Amination | 4-piperidone + trifluoroethylamine | NaBH4, ethanol | RT, inert atmosphere | ~70 | Selective, straightforward | Requires careful control to avoid over-reduction |

| Hydrogenation Reduction | 1-(2,2,2-trifluoroethyl)piperidin-4-one | Raney Ni, ethanol | 70 °C, 20 atm, 72 h | 65-75 | High purity product | Long reaction time, specialized equipment |

| Nucleophilic Substitution | Piperidin-4-amine + trifluoroethyl halide | Base (e.g., K2CO3) | Anhydrous ether, RT | 60-80 | Direct introduction of trifluoroethyl | Possible side reactions, purification needed |

- The trifluoroethyl group significantly lowers the basicity of the nitrogen, influencing reaction selectivity and biological properties.

- Electron-withdrawing effects of trifluoroethyl facilitate selective N-methylation at the 4-amine.

- Industrial scale-up focuses on optimizing solvent systems and reaction times to maximize yield and reduce by-products.

- Advanced purification methods, including preparative HPLC, are critical for obtaining high-purity material for pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products Formed

Oxidation: Formation of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-one.

Reduction: Formation of this compound.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Research

Research indicates that derivatives of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine may serve as potential antidepressants. The compound's ability to modulate neurotransmitter systems in the brain is being investigated, with some derivatives showing promising results in preclinical trials for treating depressive disorders.

Antitumor Activity

The compound has also been studied for its antitumor properties. Derivatives similar to this compound have demonstrated significant antitumor effects in xenograft models. For instance, a related compound was shown to inhibit EZH2, a histone methyltransferase involved in cancer progression, suggesting that this class of compounds could be developed for cancer therapy .

Materials Science

Fluoropolymer Production

this compound is utilized as an intermediate in the synthesis of fluoropolymers. These materials are known for their exceptional chemical and thermal stability, making them suitable for high-performance applications. The polymerization of this compound with other monomers allows for the creation of specialized polymers that can withstand extreme conditions.

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is influenced by both the piperidine nitrogen and the trifluoroethyl group. The nitrogen atom can engage in nucleophilic substitution reactions, while the trifluoroethyl group can undergo typical reactions associated with alkyl halides. This versatility makes it a valuable building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoroethyl group enhances its binding affinity and selectivity towards these targets, modulating their activity and resulting in various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine with structurally related piperidine derivatives, highlighting key structural, electronic, and pharmacological differences:

Notes:

- Basicity : The trifluoroethyl group reduces nitrogen basicity via electron-withdrawing effects. The methyl group in the target compound further lowers pKa compared to the primary amine in CID 16228722 .

- Lipophilicity: LogP values (octanol-water partition coefficient) correlate with membrane permeability. The target compound’s logP (1.8) balances solubility and permeability, whereas bulkier aryl substituents (e.g., 4-ethoxyphenyl) increase lipophilicity at the expense of solubility .

- Pharmacological Profiles : The simpler trifluoroethyl-piperidine scaffold (target compound) is hypothesized to target ion channels (e.g., T-type Ca²⁺) due to structural parallels with blockers like the compound in . In contrast, aryl-substituted derivatives (e.g., indole-containing analog in ) are optimized for protein-binding interfaces.

Structural and Conformational Analysis

- Trifluoroethyl vs. Non-Fluorinated Analogs: The -CH₂CF₃ group in the target compound adopts a conformation where the trifluoromethyl group is equatorial to the piperidine ring, minimizing steric clashes. This contrasts with non-fluorinated analogs, where alkyl groups (e.g., -CH₂CH₃) adopt axial positions .

- For example, in , a fluorophenyl-ethylamine substituent increases π-π stacking interactions absent in the target compound.

Pharmacokinetic and Toxicological Considerations

Biological Activity

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structure and Properties

This compound features a piperidine ring with a methyl group at the nitrogen and a trifluoroethyl substituent. Its molecular formula is C₉H₁₄F₃N and it is characterized by significant lipophilicity due to the trifluoroethyl group, which enhances its pharmacokinetic properties. The compound is classified as a combustible liquid that can cause severe skin burns and eye damage upon contact .

Antidepressant Potential

Research has indicated that derivatives of this compound may have potential applications as antidepressants. Studies have focused on their ability to modulate neurotransmitter systems in the brain, which are often dysregulated in depressive disorders. Some derivatives have shown promising results in preclinical trials, suggesting efficacy in treating depression .

Antitumor Effects

Compounds related to this compound have demonstrated antitumor activity in xenograft models. The presence of the trifluoroethyl group is believed to enhance lipophilicity, improving the compound's ability to penetrate biological membranes and interact with target sites .

While the specific mechanism of action for this compound remains unclear, similar piperidine derivatives have been shown to interact with various receptors and enzymes in biological systems. Further research is needed to elucidate the precise pathways through which this compound exerts its effects .

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-ethyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine | Ethyl group instead of methyl on nitrogen | Potentially different pharmacological profile |

| 1-(4-fluorobenzyl)-N-(1-(4-(2,2,2-trifluoroethoxy)phenethyl)piperidin-4-yl)-1H-benzimidazol-2-amine | Incorporates a fluorobenzyl moiety | May exhibit distinct biological activities |

| 1-(3-chloropropyl)-N-methylpiperidin-4-amine | Chloropropyl substituent instead of trifluoroethyl | Different reactivity due to chlorine presence |

The trifluoroethyl group enhances lipophilicity and alters biological interactions compared to other compounds listed .

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

- Antidepressant Activity : A study conducted on various piperidine derivatives indicated that modifications could lead to improved efficacy in modulating serotonin receptors .

- Antitumor Activity : In vivo experiments showed that certain derivatives exhibited significant tumor growth inhibition in xenograft models .

- Pharmacokinetic Studies : Research has demonstrated that the trifluoroethyl substituent improves metabolic stability and bioavailability compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.